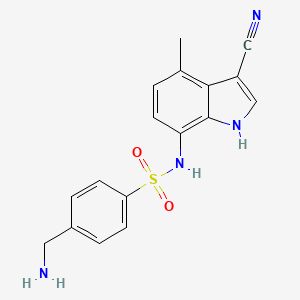
6-bromoisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoisoquinoline-4-carboxylic acid, also known as 6-BIQ and 6-bromoisoquinoline-4-carboxylic acid, is a member of the isoquinoline family of compounds. It is a versatile compound that is used for a variety of purposes, including medicinal and industrial applications. 6-BIQ is a valuable building block for a wide range of compounds, and its structure is highly versatile, allowing it to be used in a variety of ways. In
Applications De Recherche Scientifique
6-bromoisoquinoline-4-carboxylic acid is used in a variety of scientific research applications, including pharmaceuticals, biochemistry, and organic chemistry. In pharmaceuticals, 6-bromoisoquinoline-4-carboxylic acid is used as a starting material for the synthesis of a variety of compounds, such as anti-inflammatory drugs, analgesics, and antibiotics. In biochemistry, 6-bromoisoquinoline-4-carboxylic acid is used as a reagent for the synthesis of a variety of compounds, such as amino acids, peptides, and proteins. In organic chemistry, 6-bromoisoquinoline-4-carboxylic acid is used as a reagent for the synthesis of a variety of compounds, such as polymers, dyes, and pigments.
Mécanisme D'action
6-bromoisoquinoline-4-carboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation. By inhibiting the activity of COX-2, 6-bromoisoquinoline-4-carboxylic acid is thought to reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 6-bromoisoquinoline-4-carboxylic acid has been found to have a variety of other biochemical and physiological effects. Studies have shown that 6-bromoisoquinoline-4-carboxylic acid has antioxidant, anti-cancer, and anti-microbial properties. It has also been found to have anti-diabetic, anti-obesity, and anti-hypertensive effects.
Avantages Et Limitations Des Expériences En Laboratoire
There are a number of advantages and limitations to using 6-bromoisoquinoline-4-carboxylic acid for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easily available. Additionally, it is a versatile compound that can be used for a variety of purposes. However, it is important to note that 6-bromoisoquinoline-4-carboxylic acid is a highly reactive compound and should be handled with care. Additionally, it is important to be aware of the potential toxicity of 6-bromoisoquinoline-4-carboxylic acid when using it in laboratory experiments.
Orientations Futures
The potential future directions for 6-bromoisoquinoline-4-carboxylic acid are numerous. One potential direction is to use 6-bromoisoquinoline-4-carboxylic acid as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, biochemicals, and organic compounds. Additionally, further research could be conducted to explore the potential anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, anti-obesity, and anti-hypertensive effects of 6-bromoisoquinoline-4-carboxylic acid. Finally, further research could be conducted to explore the potential toxicity of 6-bromoisoquinoline-4-carboxylic acid and to develop methods to reduce its toxicity.
Méthodes De Synthèse
6-bromoisoquinoline-4-carboxylic acid can be synthesized in a variety of ways, including the use of a Grignard reaction, aqueous acid-base reaction, and a condensation reaction. The Grignard reaction involves the use of a Grignard reagent, such as bromomethylmagnesium bromide, and a carboxylic acid. The reaction produces a product of 6-bromoisoquinoline-4-carboxylic acid and a byproduct of the Grignard reagent. The aqueous acid-base reaction involves the use of an acid and a base, such as hydrochloric acid and sodium hydroxide, to produce 6-bromoisoquinoline-4-carboxylic acid. The condensation reaction involves the use of a carbonyl compound, such as ethyl acetoacetate, and an amine, such as aniline, to produce 6-bromoisoquinoline-4-carboxylic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromoisoquinoline-4-carboxylic acid involves the bromination of isoquinoline followed by carboxylation of the resulting bromoisoquinoline.", "Starting Materials": [ "Isoquinoline", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Water" ], "Reaction": [ "Isoquinoline is dissolved in diethyl ether and bromine is added dropwise with stirring to yield 6-bromoisoquinoline.", "The resulting 6-bromoisoquinoline is then dissolved in a solution of sodium hydroxide and carbon dioxide is bubbled through the solution to yield 6-bromoisoquinoline-4-carboxylic acid.", "The product is then isolated by filtration, washed with water, and dried." ] } | |
Numéro CAS |
2387341-37-7 |
Nom du produit |
6-bromoisoquinoline-4-carboxylic acid |
Formule moléculaire |
C10H6BrNO2 |
Poids moléculaire |
252.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)